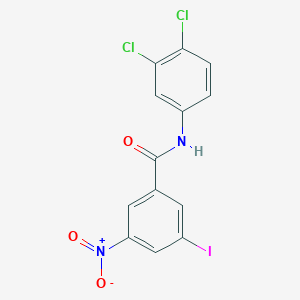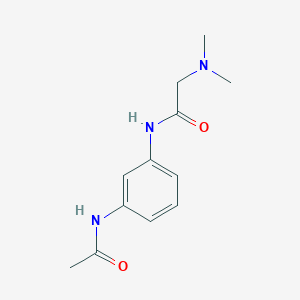![molecular formula C23H21N3O2 B12467664 N-[(E)-(2,3-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1H-benzimidazol-5-amine](/img/structure/B12467664.png)
N-[(E)-(2,3-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1H-benzimidazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-(2,3-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1H-benzimidazol-5-amine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzimidazole core, a dimethoxyphenyl group, and a methylphenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2,3-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1H-benzimidazol-5-amine typically involves a multi-step process. One common method includes the condensation of 2,3-dimethoxybenzaldehyde with 1-(4-methylphenyl)-1H-benzimidazol-5-amine under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-(2,3-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1H-benzimidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or other substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-[(E)-(2,3-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1H-benzimidazol-5-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[(E)-(2,3-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1H-benzimidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-[(E)-(2,3-dimethoxyphenyl)methylidene]-1H-benzimidazol-5-amine
- **N-[(E)-(2,3-dimethoxyphenyl)methylidene]-1-(4-chlorophenyl)-1H-benzimidazol-5-amine
- **N-[(E)-(2,3-dimethoxyphenyl)methylidene]-1-(4-fluorophenyl)-1H-benzimidazol-5-amine
Uniqueness
N-[(E)-(2,3-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1H-benzimidazol-5-amine is unique due to the presence of both dimethoxyphenyl and methylphenyl groups, which impart specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C23H21N3O2 |
|---|---|
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
1-(2,3-dimethoxyphenyl)-N-[1-(4-methylphenyl)benzimidazol-5-yl]methanimine |
InChI |
InChI=1S/C23H21N3O2/c1-16-7-10-19(11-8-16)26-15-25-20-13-18(9-12-21(20)26)24-14-17-5-4-6-22(27-2)23(17)28-3/h4-15H,1-3H3 |
InChI-Schlüssel |
WYZDGZHMLHHRDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)N=CC4=C(C(=CC=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}alaninamide](/img/structure/B12467584.png)


![N-(4-bromo-2-methylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12467613.png)

![N-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12467627.png)
![5-({3-Bromo-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B12467635.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-(3-((dimethylamino)methyl)phenyl)-2-methoxyaniline](/img/structure/B12467649.png)
![[3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B12467651.png)
![1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(4-methoxyphenyl)thiourea](/img/structure/B12467658.png)
![4-[({5-[(3,4-Dichlorophenyl)amino]-5-oxopentanoyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B12467661.png)
![2-(3-fluorophenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12467662.png)

![N-{[(2-fluorophenyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B12467674.png)
